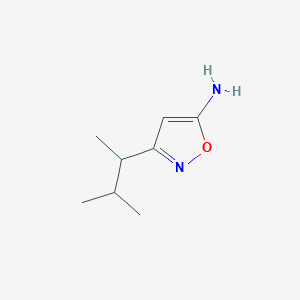![molecular formula C11H7F3N2O2 B1426946 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]benzoesäure CAS No. 1394041-90-7](/img/structure/B1426946.png)
3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]benzoesäure
Übersicht
Beschreibung
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is an aromatic organic compound that features both a pyrazole ring and a benzoic acid moiety. The trifluoromethyl group attached to the pyrazole ring and the carboxyl group attached to the benzene ring contribute to the compound's unique chemical properties, such as increased stability and potential for bioactivity.
Wissenschaftliche Forschungsanwendungen
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has diverse applications in scientific research, including but not limited to:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: : Acts as a bioactive molecule in biological assays to study enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. Benzoic acid derivatives are often involved in various biochemical processes, including enzymatic reactions and signal transduction pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation begins with commercially available 3-(trifluoromethyl)-1H-pyrazole and benzoic acid.
Condensation Reaction: : The initial step involves a condensation reaction where 3-(trifluoromethyl)-1H-pyrazole reacts with benzoyl chloride under basic conditions to form the intermediate, 3-(trifluoromethyl)-1H-pyrazol-1-yl benzene.
Oxidation Reaction: : The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxyl group, resulting in the formation of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid.
Industrial Production Methods
In an industrial setting, this compound is synthesized using similar reactions but scaled up with optimized conditions to ensure high yield and purity. The process may involve automated reaction systems to precisely control the reaction parameters such as temperature, pH, and reaction time. The use of high-purity reagents and solvents is essential to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : It can be reduced using common reducing agents like lithium aluminum hydride to form reduced analogs.
Substitution: : The trifluoromethyl group and carboxyl group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like bromine or chlorine for halogenation; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidized Derivatives: : Resulting from oxidation reactions.
Reduced Analog: : Formed via reduction reactions.
Substituted Derivatives: : Depending on the substituents introduced during substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
3-(trifluoromethyl)benzoic acid: : Lacks the pyrazole ring, making it less bioactive.
3-(trifluoromethyl)-1H-pyrazole: : Lacks the benzoic acid moiety, affecting its solubility and reactivity.
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: : Positional isomer with different reactivity and biological properties.
Unique Characteristics
Presence of both trifluoromethyl and carboxyl groups increases chemical stability and bioactivity.
The pyrazole ring introduces additional sites for functionalization, enhancing its versatility in chemical synthesis.
Similar compounds include:
3-(trifluoromethyl)benzoic acid
3-(trifluoromethyl)-1H-pyrazole
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
There you go! All the fascinating details about 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid in one place.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSHMDJRQAOWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-90-7 | |
| Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)

amine](/img/structure/B1426874.png)


![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)

![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)

